Dopamine Transporter (DAT) Inhibition: Normorphan Scaffold Matches Cocaine Potency
A derivative of the 6-azabicyclo[3.2.1]octane scaffold (compound 8c, bearing a p-chloro substituent at the β-aryl group) displayed an IC50 of 452 nM for inhibition of dopamine reuptake, which is statistically equivalent to cocaine's IC50 of 459 nM in the same assay [1]. This direct comparison demonstrates that the normorphan core can achieve DAT inhibition potency comparable to the tropane-based cocaine scaffold.
| Evidence Dimension | Dopamine reuptake inhibition (IC50) |
|---|---|
| Target Compound Data | 452 nM (normorphan analogue 8c) |
| Comparator Or Baseline | Cocaine (tropane scaffold): 459 nM |
| Quantified Difference | Potency ratio = 1.02 (virtually equivalent) |
| Conditions | In vitro dopamine reuptake inhibition assay using rat striatal synaptosomes |
Why This Matters
This quantitative parity confirms the normorphan scaffold is a valid, structurally distinct alternative to tropanes for DAT-targeted drug discovery, enabling exploration of novel chemical space without sacrificing potency.
- [1] Quirante J, Vila X, Bonjoch J, Kozikowski AP, Johnson KM. 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry. 2004;12(6):1383-1391. View Source
